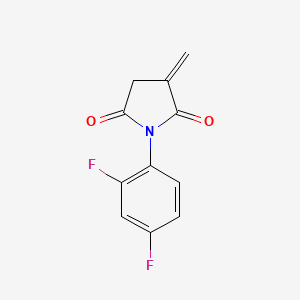![molecular formula C7H8Cl2O B2607989 1,1-Dichlorospiro[3.3]heptan-2-one CAS No. 87611-63-0](/img/structure/B2607989.png)
1,1-Dichlorospiro[3.3]heptan-2-one
概要
説明
1,1-Dichlorospiro[3.3]heptan-2-one is a chemical compound with the molecular formula C7H8Cl2O . It has a molecular weight of 179.05 .
Synthesis Analysis
A practical divergent synthetic approach is reported for the library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold . Formation of the spirocyclic scaffold was achieved starting from a common precursor - an O-silylated 2-(hydroxymethyl)cyclobutanone derivative .Molecular Structure Analysis
The InChI code for 1,1-Dichlorospiro[3.3]heptan-2-one is 1S/C7H8Cl2O/c8-7(9)5(10)4-6(7)2-1-3-6/h1-4H2 .Chemical Reactions Analysis
The construction of the second cyclobutane ring of the spirocyclic system was achieved through either subsequent dichloroketene addition or Meinwald oxirane rearrangement as the key synthetic steps, depending on the substitution patterns in the target compounds (1,6- or 1,5-, respectively) .科学的研究の応用
Synthesis of Amino Acids
1,1-Dichlorospiro[3.3]heptan-2-one is utilized in the synthesis of novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid. These amino acids are valuable in chemistry, biochemistry, and drug design due to their constrained structures, offering unique properties for various applications (Radchenko, Grygorenko & Komarov, 2010).
Building Blocks for Drug Discovery
The compound plays a role in the development of cyclobutane diamines, considered as promising building blocks in drug discovery. These compounds, including 6-amino-3-azaspiro[3.3]heptane, are synthesized for their potential in the development of new pharmaceuticals (Radchenko et al., 2010).
Novel Angular Spirocyclic Azetidines
1,1-Dichlorospiro[3.3]heptan-2-one is involved in synthesizing novel angular spirocyclic azetidines. These compounds are significant in drug discovery as they can be synthesized both as library components and on a preparative scale (Guerot et al., 2011).
Coordination of Transition Metal Centers
In coordination chemistry, derivatives of 1,1-Dichlorospiro[3.3]heptan-2-one, like 2,6-dithiaspiro[3.3]heptane, are used as molecular rigid rods in coordinating transition metal centers. These compounds exhibit nonplanar structures and are useful in creating complex molecular geometries (Petrukhina et al., 2005).
Synthesis of Substituted 1,5-Dioxaspiro[2.4]heptanes
The compound is used in the synthesis of substituted 1,5-dioxaspiro[2.4]heptanes. These structures are present in many biologically active natural compounds and serve as versatile intermediates in synthetic organic chemistry (Alonso, Meléndez & Yus, 2002).
Lipophilicity Reduction in Medicinal Chemistry
In medicinal chemistry, 1,1-Dichlorospiro[3.3]heptan-2-one derivatives, such as azaspiro[3.3]heptanes, are studied for their ability to reduce lipophilicity in drug molecules, which is crucial for improving drug solubility and pharmacokinetics (Degorce, Bodnarchuk & Scott, 2019).
Safety and Hazards
特性
IUPAC Name |
3,3-dichlorospiro[3.3]heptan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2O/c8-7(9)5(10)4-6(7)2-1-3-6/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEGZTCKKDJSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)C2(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

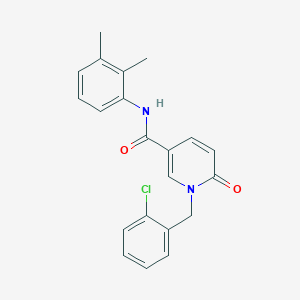
![4-{[(4-{4-[3-(Trifluoromethyl)phenyl]piperazine-1-carbonyl}cyclohexyl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2607907.png)

![2-[4-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2607909.png)
![N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2607911.png)
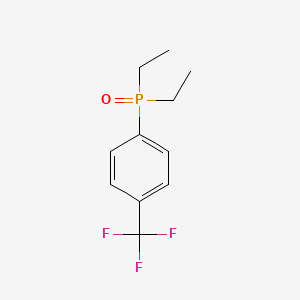
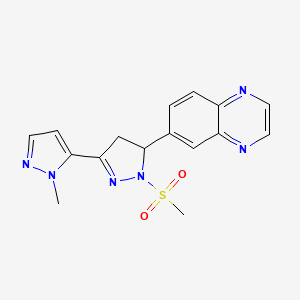
![Methyl 2-[(4-chloro-3-nitrophenyl)formamido]acetate](/img/structure/B2607916.png)
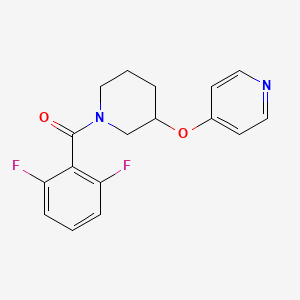

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2607923.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2607924.png)

